Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride
Overview
Description
Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride is a chemical compound with the molecular formula C14H20ClN3O4 and a molecular weight of 329.79 g/mol . This compound is often used in proteomics research and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride typically involves the reaction of 3-nitrobenzoic acid with ethyl chloroformate to form ethyl 3-nitrobenzoate. This intermediate is then reacted with 3-methylpiperazine under appropriate conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Oxidation: The piperazine ring can undergo oxidation reactions to form N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: Ethyl 4-(3-aminopiperazin-1-yl)-3-nitrobenzoate.
Substitution: 4-(3-methylpiperazin-1-yl)-3-nitrobenzoic acid.
Oxidation: N-oxide derivatives of the piperazine ring.
Scientific Research Applications
Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of various chemical intermediates and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The nitro group and piperazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-(piperazin-1-yl)-3-nitrobenzoate: Lacks the methyl group on the piperazine ring, which may affect its binding properties and biological activity.
Ethyl 4-(3-methylpiperazin-1-yl)-3-aminobenzoate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
4-(3-methylpiperazin-1-yl)-3-nitrobenzoic acid: The ester group is replaced with a carboxylic acid, altering its solubility and reactivity
Properties
IUPAC Name |
ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4.ClH/c1-3-21-14(18)11-4-5-12(13(8-11)17(19)20)16-7-6-15-10(2)9-16;/h4-5,8,10,15H,3,6-7,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBSFTNTQHSRJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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